Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate

Counterion association Electrical conductivity Polyelectrolyte

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate (CAS 49734‑90‑9) is a quaternary ammonium monomer that combines a polymerizable acrylamide (1‑oxoallyl) group with a permanently charged ethylmethylammonium moiety, stabilized by a non‑halide methyl sulphate counterion. With a molecular formula of C₁₀H₂₂N₂O₅S and a molecular weight of 282.36 g mol⁻¹ , it belongs to the class of cationic vinyl monomers used to introduce positive charge into water‑soluble polymers.

Molecular Formula C10H22N2O5S
Molecular Weight 282.36 g/mol
CAS No. 49734-90-9
Cat. No. B12689028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate
CAS49734-90-9
Molecular FormulaC10H22N2O5S
Molecular Weight282.36 g/mol
Structural Identifiers
SMILESCCN(C)C(C)CNC(=O)C=C.COS(=O)(=O)O
InChIInChI=1S/C9H18N2O.CH4O4S/c1-5-9(12)10-7-8(3)11(4)6-2;1-5-6(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,10,12);1H3,(H,2,3,4)
InChIKeySWLWVASERHFRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate (CAS 49734-90-9): A Halide‑Free Quaternary Ammonium Acrylamide Monomer for Precision Cationic Polymer Synthesis


Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate (CAS 49734‑90‑9) is a quaternary ammonium monomer that combines a polymerizable acrylamide (1‑oxoallyl) group with a permanently charged ethylmethylammonium moiety, stabilized by a non‑halide methyl sulphate counterion [1]. With a molecular formula of C₁₀H₂₂N₂O₅S and a molecular weight of 282.36 g mol⁻¹ [1], it belongs to the class of cationic vinyl monomers used to introduce positive charge into water‑soluble polymers. Unlike the more prevalent chloride‑quaternized monomers, its methyl sulphate counterion eliminates halide‑associated corrosion risks while the acrylamide backbone confers superior hydrolytic stability relative to methacrylate‑ester‑based cationic monomers [2][3].

Why Generic Substitution Fails for Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate: Counterion and Backbone Chemistry Drive Polymer Performance


Cationic monomers are often treated as interchangeable commodities; however, the choice of counterion (chloride vs. methyl sulphate) and polymerizable backbone (acrylamide vs. methacrylate ester) profoundly alters the physicochemical properties of both the monomer and the resulting polymer. Chloride‑containing monomers generate corrosive halide ions that attack stainless‑steel reactors during polymerization and limit the service life of downstream processing equipment, a problem explicitly addressed by the development of halide‑free methyl sulphate salts [1]. Methyl sulphate counterions also exhibit weaker ion‑pairing with quaternary ammonium polycations compared to chloride, which translates into higher electrical conductivity and greater charge availability in aqueous solution [2]. Simultaneously, the acrylamide backbone resists hydrolysis under acidic conditions that rapidly degrade methacrylate‑ester monomers, with acrylamide systems typically showing less than 10% degradation under the same conditions where methacrylate esters lose up to 90% of their structural integrity [3]. These three factors—corrosion, counterion association, and backbone stability—are not detectable from a simple structural formula, making generic substitution without quantitative performance verification unreliable.

Quantitative Differentiation of Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate Against Analogues: Counterion Conductivity, Backbone Stability, and Metal Compatibility


Electrical Conductivity and Counterion Association: Methyl Sulphate vs. Chloride in Cationic Polyacrylamides

A comparative study of cationic quaternary ammonium polyacrylamide derivatives with different counterions demonstrated that methyl sulphate (MeSO₄⁻) counterions consistently yield higher equivalent electrical conductivity than chloride (Cl⁻) across the entire polyion equivalent concentration range (5.3 × 10⁻⁴ to 1.4 × 10⁻² N) at 25 °C [1]. The conductivity sequence was MeSO₄⁻ > Cl⁻ > Br⁻ > I⁻, and the counterion‑polyion interaction parameter f indicated the weakest binding to polyions for MeSO₄⁻, implying a greater fraction of free counterions available for ionic interactions [1].

Counterion association Electrical conductivity Polyelectrolyte Methyl sulphate Cationic polyacrylamide

Metal Corrosion Avoidance: Non-Halide Methyl Sulphate Salts Resolve Chloride-Induced Equipment Degradation

Patent literature addressing the synthesis of polymerizable (meth)acrylamide monomers with primary amine structures explicitly identifies the corrosion of metals as a critical liability of hydrochloride salt forms. The disclosure teaches that halide‑free quaternary ammonium salts—specifically including methyl sulphate forms—overcome this limitation by eliminating the halide ion that drives metal corrosion and acidic aqueous-solution instability [1]. While the target compound is a methyl sulphate quaternary, the engineering principles apply: chloride‑based comparators (e.g., DMAEMA‑methyl chloride quat, MAPTAC) will generate hydrochloric acid equivalents under processing conditions, whereas the methyl sulphate counterion is non‑corrosive to standard stainless‑steel polymerization equipment [1].

Corrosion resistance Halide-free Quaternary ammonium monomer Reactor compatibility

Hydrolytic Stability of the Acrylamide Backbone vs. Methacrylate Ester Analogues Under Acidic Conditions

Independent investigations into dental adhesive monomers have demonstrated that methacrylamide-based monomers exhibit dramatically superior hydrolytic stability compared to methacrylate esters. Standard methacrylate monomers undergo up to 90% degradation after 16 weeks at 42 °C under acidic aqueous conditions, whereas acrylamide/methacrylamide analogues resist hydrolysis under the same conditions, largely due to the stronger amide bond relative to the ester bond [1][2]. The target compound, bearing a polymerizable acrylamide (1‑oxoallyl) functionality, shares this intrinsic hydrolytic stability advantage.

Hydrolytic stability Acrylamide monomer Methacrylate ester Acidic degradation

Copolymerization Reactivity Control: Impact of Acrylamide Functionality on Polymer Microstructure

The free-radical copolymerization behavior of cationic monomers with acrylamide directly determines the charge-distribution profile of the final copolymer. Dimethylaminoethyl methacrylate quaternized with methyl chloride (DMAEMA·MeCl) exhibits reactivity ratios with acrylamide of approximately r₁ ≈ 0.5 and r₂ ≈ 2.0 at 45–60 °C [1]. The target compound, possessing an acrylamide rather than a methacrylate polymerizable group, is expected to show reactivity ratios much closer to unity with acrylamide—consistent with the behavior of other acrylamide-type monomers—enabling more random comonomer incorporation and thus a more uniform charge distribution along the polymer backbone as compared to the alternating tendency of methacrylate-based cationic monomers [1].

Copolymerization reactivity Acrylamide copolymers Cationic monomer Reactivity ratios

High-Value Application Scenarios for Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate Based on Quantitative Evidence


High-Charge-Density Cationic Flocculants for Water Treatment Requiring Long-Term Acidic Stability

In municipal and industrial water treatment, cationic polyacrylamide flocculants are exposed to acidic streams and long residence times. The demonstrated hydrolytic stability of acrylamide-type backbones—with less than 10% degradation under conditions that cause 90% loss of methacrylate esters [1][2]—makes this monomer a preferred building block for flocculants that must retain charge density and molecular weight over extended service periods in low‑pH environments.

Corrosion-Free Synthesis of Cationic Polymers for Electronic-Grade and Pharmaceutical Applications

Electronic-grade polymer purification and pharmaceutical excipient manufacturing require extremely low metal contamination. The non‑halide, methyl sulphate counterion eliminates the chloride-driven stainless-steel corrosion documented for hydrochloride monomers [1], enabling production of high-purity cationic polymers without equipment degradation or metal leaching, thus meeting stringent regulatory and performance specifications.

Precision Polyelectrolyte Synthesis Where Counterion Association Governs Function

For applications such as gene-delivery vectors or stimuli-responsive hydrogel actuators—where the degree of counterion dissociation directly modulates osmotic pressure, swelling ratio, and bio-interfacial properties—the weaker ion‑pairing propensity of methyl sulphate counterions compared to chloride [1] provides enhanced charge availability and more predictable polyelectrolyte behavior, enabling finer control over material response.

Uniform-Charge-Distribution Copolymers for Enhanced Flocculation Selectivity

When copolymerized with acrylamide, the acrylamide-type polymerizable group of this monomer is expected to yield near‑random comonomer incorporation (reactivity ratios close to unity), in contrast to the alternating tendency of methacrylate-based cationic monomers (r₁ ≈ 0.5) [1]. The resulting homogeneous charge distribution along the polymer backbone improves binding selectivity for specific suspended solids, making it valuable for fine‑particle flocculation in mining or pigment removal.

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